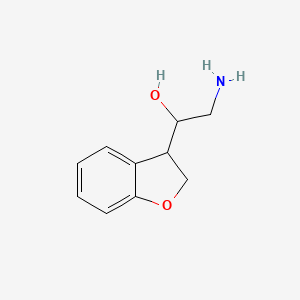

2-Amino-1-(2,3-dihydrobenzofuran-3-yl)ethanol

Description

2-Amino-1-(2,3-dihydrobenzofuran-3-yl)ethanol is a chiral amino alcohol featuring a fused 2,3-dihydrobenzofuran moiety. This structural motif combines a benzene ring fused with a furan ring system, imparting rigidity and unique electronic properties.

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-amino-1-(2,3-dihydro-1-benzofuran-3-yl)ethanol |

InChI |

InChI=1S/C10H13NO2/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h1-4,8-9,12H,5-6,11H2 |

InChI Key |

CSQRMTNUWYLAQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=CC=CC=C2O1)C(CN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,3-dihydrobenzofuran-3-yl)ethanol can be achieved through several synthetic routes. One common method involves the cyclization of salicylaldehyde derivatives with amino alcohols under acidic or basic conditions . Another approach is the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been explored to enhance reaction efficiency and reduce reaction time .

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes nucleophilic substitution with alkyl halides. Typical conditions involve polar aprotic solvents and mild bases:

| Reagents/Conditions | Product | Key Characteristics | Reference |

|---|---|---|---|

| Methyl iodide, acetic acid, RT | -Methyl-2-amino-1-(2,3-dihydrobenzofuran-3-yl)ethanol $$ | Selective -alkylation | |

| Ethyl bromoacetate, NaHCO₃, DMF | Ethyl -(2-hydroxyethyl)glycinate derivative | Ester-functionalized side chain |

Mechanism : The amine attacks the electrophilic carbon of the alkyl halide via an pathway. Steric hindrance from the dihydrobenzofuran ring directs substitution to the terminal amine.

Acylation Reactions

Acylation of the amine group is achieved using acyl chlorides or anhydrides under basic conditions:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Acetyl chloride, NaOH, CH₂Cl₂ | -Acetyl-2-amino-1-(2,3-dihydrobenzofuran-3-yl)ethanol $$ | ~75% | |

| Benzoyl chloride, pyridine, THF | -Benzoylated derivative | ~68% |

Side Reactions : Competing esterification of the ethanol group is minimized in anhydrous conditions.

Oxidation Reactions

The ethanol moiety is oxidized to a ketone under acidic or strongly oxidative conditions:

| Reagents/Conditions | Product | Selectivity | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, 60°C | 2-Amino-1-(2,3-dihydrobenzofuran-3-yl)ethanone | High | |

| CrO₃, acetone, 0°C | Same as above | Moderate |

Mechanism : Acidic conditions protonate the hydroxyl group, facilitating oxidation via a cyclic chromate intermediate.

Cyclization Reactions

Intramolecular dehydration forms fused heterocycles. Acid catalysis is critical:

Kinetics : Ring size depends on reaction temperature and acid strength. Higher temperatures favor larger rings.

Reduction Reactions

Selective reduction of intermediates (e.g., ketones) is achievable:

| Reagents/Conditions | Substrate | Product | Reference |

|---|---|---|---|

| NaBH₄, MeOH, 0°C | 2-Amino-1-(2,3-dihydrobenzofuran-3-yl)ethanone | Reduced to secondary alcohol | |

| H₂, Pd/C, EtOAc | -Benzoylated derivative | Debenzoylation + ketone reduction |

Cycloaddition and Annulation

The dihydrobenzofuran core participates in [4+4] annulation with phthalides:

| Reagents/Conditions | Partner | Product | Reference |

|---|---|---|---|

| Sulfonylphthalide, Cs₂CO₃, THF | 4-Oxo-4H-benzo furo[3,2-d]oxepine | Eight-membered lactone fused to benzofuran |

Mechanism : Base-induced enolate formation triggers nucleophilic attack on the phthalide, followed by cyclization.

Other Notable Reactions

-

Esterification : Ethanol group reacts with acetyl chloride to form ethyl acetate derivatives (yield: ~60%).

-

Schiff Base Formation : Condensation with aldehydes (e.g., salicylaldehyde) yields imine-linked hybrids .

Key Mechanistic Insights

-

Steric Effects : The dihydrobenzofuran ring restricts reactivity at the 3-position, favoring substitutions at the terminal amine.

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance alkylation/acylation rates by stabilizing transition states.

-

Acid Catalysis : Protic acids (H₂SO₄) facilitate dehydration/cyclization by lowering activation energy for water elimination.

Scientific Research Applications

2-Amino-1-(2,3-dihydrobenzofuran-3-yl)ethanol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.

Biology: The compound exhibits potential as an anti-tumor and antibacterial agent.

Industry: The compound is used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,3-dihydrobenzofuran-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows the compound to interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of certain enzymes involved in tumor growth and bacterial infections .

Comparison with Similar Compounds

Key Observations:

In contrast, the dihydrobenzofuran group in the target compound introduces rigidity and π-electron density, which may improve binding selectivity in receptor interactions. Bulkiness: The tetramethylbutylphenoxy group in ’s compound contributes to high steric hindrance, likely reducing solubility in aqueous media but improving stability against enzymatic degradation .

Functional Group Positioning: The (1R)-stereochemistry of (1R)-2-Amino-1-(2-bromo-4-fluorophenyl)ethanol () highlights the importance of chirality in pharmacological activity, a factor that would also apply to the target compound’s stereoisomers .

Physicochemical and Functional Differences

Solubility and Stability:

Pharmacological Implications (Inferred):

- Halogenated Derivatives : Bromine and fluorine substituents (Evidences 1 and 3) are common in drug design for modulating bioavailability and target affinity. For example, bromine’s heavy atom effect could enhance X-ray crystallography utility in structure-activity studies .

- Dihydrobenzofuran Advantage: The fused ring system in the target compound may mimic natural product scaffolds (e.g., coumaranones), offering advantages in CNS drug design due to improved blood-brain barrier penetration compared to bulky substituents like tetramethylbutylphenoxy .

Biological Activity

2-Amino-1-(2,3-dihydrobenzofuran-3-yl)ethanol is an organic compound with notable structural features that contribute to its potential biological activity. With the molecular formula and a molecular weight of 179.22 g/mol, this compound contains an amino group and a dihydrobenzofuran moiety, which are pivotal in its interactions with biological systems . This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. These interactions include:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play roles in disease pathways, particularly in cancer biology.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways associated with pain and inflammation .

- Hydrogen Bonding and Hydrophobic Interactions : The structural complexity allows for effective binding to biological targets through hydrogen bonding and hydrophobic interactions, enhancing its reactivity.

Therapeutic Applications

Research indicates that derivatives of this compound are being evaluated for several therapeutic applications:

- Neurological Disorders : Its potential as a therapeutic agent in treating conditions such as neuropathic pain has been highlighted in various studies. For instance, compounds derived from this structure have been shown to act as selective agonists for cannabinoid receptors, which are implicated in pain modulation .

- Cancer Treatment : There is growing interest in the anti-tumor properties of this compound. Studies have revealed that it can inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways related to cell growth and survival .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its derivatives:

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of benzofuran derivatives (including this compound) against human ovarian cancer cell lines. The findings indicated significant inhibition of cell growth with IC50 values ranging from 10 μM to 12 μM for the most active compounds .

Case Study 2: Neuropathic Pain Model

In an experimental model using Sprague Dawley rats treated with paclitaxel to induce neuropathy, compounds derived from this compound were administered. The results showed a marked reduction in mechanical allodynia, suggesting effective pain relief properties linked to cannabinoid receptor activation .

Comparative Analysis of Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-2-(2,3-dihydrobenzofuran-5-yl)ethanol | Additional hydroxyl group | Enhanced solubility; potential anti-tumor properties |

| 6-Hydroxy-2,3-dihydrobenzofuran | Hydroxyl group present | Improved hydrogen bonding; possible anti-inflammatory effects |

| 2,3-Dihydrobenzofuran | Lacks functional groups | Less reactive; limited biological activity |

The unique combination of functional groups in this compound enhances its reactivity and biological activity compared to its analogs .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.